N-(2-chloroethyl)-4-methoxy-N-methylaniline N-(2-chloroethyl)-4-methoxy-N-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16494560
InChI: InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

N-(2-chloroethyl)-4-methoxy-N-methylaniline

CAS No.:

Cat. No.: VC16494560

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloroethyl)-4-methoxy-N-methylaniline -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name N-(2-chloroethyl)-4-methoxy-N-methylaniline
Standard InChI InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3
Standard InChI Key VTXRZRUDSJATPC-UHFFFAOYSA-N
Canonical SMILES CN(CCCl)C1=CC=C(C=C1)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-(2-Chloroethyl)-4-methoxy-N-methylaniline consists of an aniline derivative where the nitrogen atom is substituted with both a methyl group and a 2-chloroethyl chain. The aromatic ring is further functionalized with a methoxy group at the para position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions.

Key structural features:

  • Chloroethyl group: Enhances electrophilicity, enabling participation in alkylation reactions.

  • Methoxy group: Acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution.

  • N-Methylation: Reduces basicity compared to primary amines, altering solubility and stability .

Table 1: Molecular Properties of N-(2-Chloroethyl)-4-methoxy-N-methylaniline

PropertyValueSource
Molecular FormulaC10H14ClNO\text{C}_{10}\text{H}_{14}\text{ClNO}
Molecular Weight199.68 g/mol
IUPAC NameN-(2-Chloroethyl)-4-methoxy-N-methylaniline
Canonical SMILESCN(CCCl)C1=CC=C(C=C1)OC
InChI KeyVTXRZRUDSJATPC-UHFFFAOYSA-N

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for this compound is limited in publicly available literature, computational predictions based on its structure suggest characteristic peaks. For instance:

  • 1H^1\text{H}-NMR: Signals for the methyl group (~3.0 ppm), methoxy protons (~3.8 ppm), and aromatic protons (6.8–7.2 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 199.68, with fragmentation patterns indicative of chloroethyl and methoxy group loss .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves reacting 4-methoxy-N-methylaniline with a chloroethylating agent, such as 1-chloro-2-iodoethane, under basic conditions (e.g., potassium carbonate in dimethylformamide).

4-Methoxy-N-methylaniline+ClCH2CH2IK2CO3,DMFN-(2-Chloroethyl)-4-methoxy-N-methylaniline+KI\text{4-Methoxy-N-methylaniline} + \text{ClCH}_2\text{CH}_2\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(2-Chloroethyl)-4-methoxy-N-methylaniline} + \text{KI}

Key considerations include:

  • Temperature: Reactions typically proceed at 60–80°C to balance yield and side-product formation.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Industrial-Scale Production

While no large-scale manufacturing processes are documented, pilot-scale protocols suggest continuous-flow reactors could enhance efficiency. Challenges include handling the chloroethyl group’s reactivity and ensuring minimal residual solvents .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL at 25°C).

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, releasing hydrochloric acid and forming N-(2-hydroxyethyl)-4-methoxy-N-methylaniline .

CompoundMolecular FormulaKey Differences
N-Methyl-4-methoxyanilineC8H11NO\text{C}_8\text{H}_{11}\text{NO}Lacks chloroethyl group
N-(2-Bromoethyl)-4-methoxy-N-methylanilineC10H14BrNO\text{C}_{10}\text{H}_{14}\text{BrNO}Bromine substituent alters reactivity

Future Research Directions

  • Biological Screening: Systematic evaluation of anticancer and antimicrobial activity.

  • Process Optimization: Development of greener synthetic routes using biocatalysts.

  • Material Applications: Exploration in photoresist technologies or organic semiconductors .

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